![molecular formula C14H10BrN3O B2608853 3-bromo-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide CAS No. 2034402-26-9](/img/structure/B2608853.png)
3-bromo-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide
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Overview
Description
The compound “3-bromo-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide” belongs to the class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines has been achieved through various methods. For instance, one study reported the synthesis of pyrazolo[1,5-a]pyrimidines from the reaction of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the appropriate heterocyclic amines .Molecular Structure Analysis
The molecular structure of “3-bromo-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide” consists of a benzene ring linked to a pyrimidine ring through a CC or CN bond . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .Scientific Research Applications
Fluorescent Probes and Imaging Agents
3-bromo-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide: has been investigated as a fluorescent probe due to its unique photophysical properties. Researchers have found that related pyrazolo[1,5-a]pyrimidines exhibit excellent photobleaching performance when excited at specific wavelengths. These compounds could serve as alternatives to commercial probes, offering simpler synthetic methodologies and tunable fluorescence properties .
Antitrypanosomal Activity
Pyrazolo[1,5-a]pyrimidines, including our compound of interest, are considered purine analogues . These compounds have attracted significant pharmaceutical interest due to their antitrypanosomal activity . Further research in this area could explore their potential as therapeutic agents against trypanosomiasis .
Kinase Inhibitors
Although specific data on 3-bromo-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide is limited, related pyrazolo[1,5-a]pyrimidines have demonstrated inhibitory activity against kinases. For instance, some compounds in this class have shown significant inhibitory effects with low IC50 values. Further studies could explore its potential as a kinase inhibitor .
Future Directions
Mechanism of Action
Target of Action
The primary target of 3-bromo-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to cell cycle arrest .
Mode of Action
3-bromo-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide interacts with its target, CDK2, leading to changes in the cell cycle .
Biochemical Pathways
3-bromo-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide affects the cell cycle regulation pathway by inhibiting CDK2 . This leads to downstream effects such as cell cycle arrest, which can prevent the proliferation of cells .
Pharmacokinetics
The compound’s interaction with cdk2 suggests it is able to reach its target within cells .
Result of Action
The molecular and cellular effects of 3-bromo-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide’s action include the inhibition of CDK2 and the subsequent arrest of the cell cycle . This can lead to a decrease in cell proliferation .
properties
IUPAC Name |
3-bromo-N-pyrazolo[1,5-a]pyridin-5-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3O/c15-11-3-1-2-10(8-11)14(19)17-12-5-7-18-13(9-12)4-6-16-18/h1-9H,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DROOMSSLEWTPNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NC2=CC3=CC=NN3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide |
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